
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid typically involves the condensation of 5-fluoro-3-methylbenzothiazole with acetic acid derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- 5-fluoro-3-methylbenzothiazole
- Acetic acid derivatives
- Catalysts such as acids or bases to facilitate the reaction
The reaction conditions may vary, but generally, the process involves heating the reactants under reflux conditions for several hours to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield reduced derivatives.
- Substitution : The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
- Oxidizing agents : Such as potassium permanganate or hydrogen peroxide
- Reducing agents : Such as sodium borohydride or lithium aluminum hydride
- Substitution reagents : Such as halogens, alkylating agents, or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Benzothiazole : The parent compound with a similar core structure.
- 5-fluoro-1,3-benzothiazole : A closely related derivative with a fluorine substituent.
- 3-methylbenzothiazole : Another derivative with a methyl group.
Uniqueness: (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H8FNO2S |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid |
InChI |
InChI=1S/C10H8FNO2S/c1-12-7-4-6(11)2-3-8(7)15-9(12)5-10(13)14/h2-5H,1H3,(H,13,14)/b9-5+ |
InChI-Schlüssel |
JZDFKSOAVAZJEO-WEVVVXLNSA-N |
Isomerische SMILES |
CN\1C2=C(C=CC(=C2)F)S/C1=C/C(=O)O |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)F)SC1=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



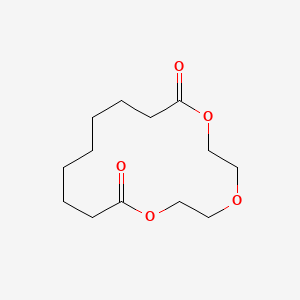

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
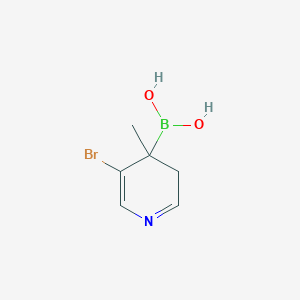
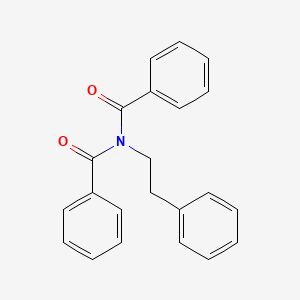
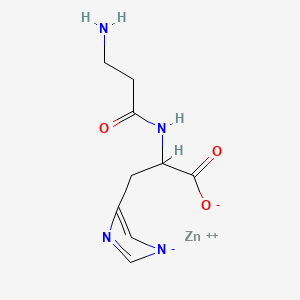
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
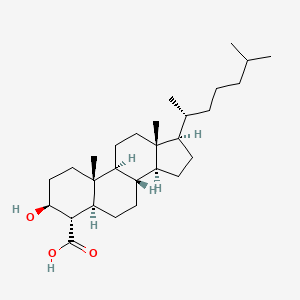
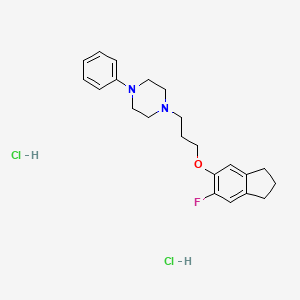
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
